molecular formula C19H14ClN5O B3608112 2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide

2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide

Cat. No. B3608112
M. Wt: 363.8 g/mol
InChI Key: GYMRXYBOTWTGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide, also known as CQCA, is a quinoline-based compound that has been extensively studied for its potential applications in scientific research. CQCA has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide is not fully understood, but studies have shown that it targets multiple cellular pathways. This compound has been shown to inhibit DNA synthesis and induce DNA damage in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription.
In bacteria, this compound has been shown to inhibit the activity of DNA gyrase, which is an enzyme that is essential for DNA replication and transcription. This compound has also been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.
In bacteria, this compound has been shown to disrupt the bacterial cell membrane, leading to cell death. It has also been shown to inhibit biofilm formation, which is a major factor in bacterial resistance to antibiotics.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with in the lab.
One of the limitations of this compound is its potential toxicity. While it has been shown to be effective against cancer cells and bacteria, it may also have toxic effects on healthy cells. This makes it important to carefully evaluate its safety before using it in clinical settings.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide. One area of research is its potential as a treatment for multidrug-resistant bacteria. This compound has been shown to be effective against a wide range of bacteria, including those that are resistant to multiple antibiotics.
Another area of research is its potential as a treatment for cancer. While this compound has shown promising results in vitro, more research is needed to evaluate its efficacy in vivo. Studies are also needed to evaluate its safety and potential side effects.
Conclusion
In conclusion, this compound, or this compound, is a promising compound for scientific research. It has shown potential as an antitumor and antibacterial agent, and its unique chemical structure makes it a promising candidate for various research applications. While more research is needed to fully understand its mechanism of action and potential side effects, this compound has the potential to be a valuable tool for scientific research.

Scientific Research Applications

2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its antitumor activity. Studies have shown that this compound has a potent cytotoxic effect on various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Another area of research is this compound's antibacterial activity. Studies have shown that this compound has a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has also been shown to inhibit biofilm formation, which is a major factor in bacterial resistance to antibiotics.

properties

IUPAC Name

2-(2-chlorophenyl)-8-methyl-N-(1,2,4-triazol-4-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O/c1-12-5-4-7-13-15(19(26)24-25-10-21-22-11-25)9-17(23-18(12)13)14-6-2-3-8-16(14)20/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMRXYBOTWTGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.